molecular formula C11H12BrN3 B3214770 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1152858-05-3

4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B3214770
CAS No.: 1152858-05-3
M. Wt: 266.14 g/mol
InChI Key: YEVABTBROFDZLX-UHFFFAOYSA-N
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Description

4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline ( 1152858-05-3) is a high-purity chemical compound with a molecular formula of C11H12BrN3 and a molecular weight of 266.1 g/mol . This aniline derivative, which features a 1-methyl-1H-pyrazole ring system, is designed for research and further manufacturing applications, and is not intended for diagnostic or therapeutic human use. This compound belongs to a class of N-((1H-pyrazol-4-yl)methyl)aniline derivatives that have demonstrated significant potential in medicinal chemistry research, particularly in the development of novel antiviral agents . Scientific studies on structurally related compounds have shown that these derivatives exhibit promising activity against viruses from the Flaviviridae family, which includes pathogens of public health significance such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) . Some analogues have also shown efficacy against Human Respiratory Syncytial Virus (RSV) . The mechanism of action for these compounds is under investigation but may involve interference with viral replication processes . Researchers utilize this brominated aniline-pyrazole hybrid as a key chemical building block in organic synthesis and drug discovery efforts. The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the exploration of diverse chemical space and structure-activity relationships (SAR) . Proper handling procedures should be followed, including the use of personal protective equipment, working in a well-ventilated area or chemical fume hood, and immediate washing of any exposed skin . This product is for research use only and must be stored in a cool, dry, and sealed environment .

Properties

IUPAC Name

4-bromo-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVABTBROFDZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the following steps:

    Bromination of Aniline: Aniline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromoaniline.

    Formation of Pyrazole Derivative: Separately, 1-methyl-1H-pyrazole is synthesized through the reaction of hydrazine with acetylacetone.

    Coupling Reaction: The final step involves the coupling of 4-bromoaniline with the pyrazole derivative. This is achieved through a nucleophilic substitution reaction, where the pyrazole moiety is introduced to the brominated aniline under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the pyrazole or aniline moieties.

    Reduction Products: Reduced forms of the compound, potentially altering the pyrazole or aniline structure.

Scientific Research Applications

4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The bromine and pyrazole groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline and related compounds:

Structural and Functional Comparisons

Compound Name Substituents on Aniline Pyrazole/Other Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Br, N-(1-Me-pyrazol-4-yl-CH2) 1-Methylpyrazole at N-position 291.15 (calculated) Drug intermediate; bioactivity scaffold
4-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline 4-OEt, identical N-substituent Same pyrazole motif 231.29 Electron-donating OEt group enhances nucleophilicity; potential solubility modifier
4-Bromo-N-[(3-(4-bromophenyl)-1-(4-methoxyphenylsulfonyl)-1H-pyrazol-4-yl)methyl]aniline Dual Br and sulfonyl groups Bromophenyl and sulfonyl modifications 575.91 (analogous compound) Increased steric bulk; potential kinase inhibitor
3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline Br on pyrazole, aniline at meta Positional isomer of pyrazole-Br ~291 (similar) Altered binding affinity in biological targets
4-Bromo-N-(ferrocenylidene)aniline Ferrocene metallocene No pyrazole; organometallic moiety ~401 (Fe-containing) Electrochemical sensing; catalysis applications
4-Bromo-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]aniline Thiazole ring substitution Thiazole instead of pyrazole 311.24 Enhanced π-π stacking; antimicrobial potential

Key Analytical Methods

All compounds discussed are characterized via:

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and purity .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, NH) .
  • Mass Spectrometry (MS) : Verifies molecular weight .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., ) .

Biological Activity

4-Bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound with the molecular formula C11H12BrN3. Its structure features a bromine atom attached to the para position of an aniline ring and a pyrazole moiety linked via a methyl group. This unique configuration contributes to its biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12BrN3\text{C}_{11}\text{H}_{12}\text{BrN}_3

Structural Features

FeatureDescription
Bromine Atom Enhances reactivity and potential interactions with biological targets.
Pyrazole Moiety Contributes to unique pharmacological properties, facilitating interactions through hydrogen bonding.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective growth inhibition .
  • Anti-inflammatory Properties : Pyrazole-containing compounds are often explored for their anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways .

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxicity of various pyrazole derivatives, including this compound, against several cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to known anticancer agents, suggesting its potential as a therapeutic candidate.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, a crucial process in programmed cell death. This was confirmed through flow cytometry and Western blot analyses .

Interaction Studies

Interaction studies have highlighted how this compound binds to specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer metabolism, which could contribute to its anticancer effects.
  • Receptor Binding : Preliminary studies suggest potential binding affinity to various receptors involved in cellular signaling pathways, further indicating its pharmacological relevance.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-N-methylanilineLacks pyrazole moietyLimited anticancer activity
3-Iodo-N-[1-methyl-1H-pyrazol-4-yl)methyl]anilineDifferent halogen affects reactivityEnhanced anticancer properties
6-Bromo-N-[1-methyl-1H-pyrazol-4-yl)methyl]-2-phenyquinolineAdditional quinoline structureBroader spectrum of activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Bromination : Introduce the bromine substituent onto the aniline ring via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ .

Reductive Amination : React 4-bromoaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the secondary amine linkage .

  • Key Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) significantly impact intermediate stability. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrazole ring (δ ~7.5–8.0 ppm for pyrazole protons) and the methylene bridge (δ ~4.5 ppm). The bromine atom induces deshielding in aromatic protons adjacent to the substituent .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₁BrN₃) with a molecular ion peak at m/z 252.11 .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (e.g., Cu-Kα radiation) resolves bond lengths and angles, particularly the planarity of the pyrazole-aniline system .

Q. What are the primary reactivity trends of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromine atom enables palladium-catalyzed coupling with arylboronic acids to generate biaryl derivatives. Use Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C, 12h) for optimal results .
  • Buchwald-Hartwig Amination : React with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to functionalize the aniline nitrogen .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazole substituent influence binding to biological targets?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., MN15L/def2-TZVP) to analyze electron density distribution. The methyl group on the pyrazole enhances electron-donating effects, increasing binding affinity to kinase targets (e.g., EGFR) .
  • Comparative Studies : Replace the methyl group with allyl or cyclopropylmethyl (see analogs in ) to assess steric hindrance. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Q. What strategies mitigate conflicting crystallographic data during structure refinement?

  • Methodological Answer :

  • Polymorph Screening : Use solvent layering (e.g., CH₂Cl₂/acetone/pentane) to isolate distinct polymorphs. SHELXL refinement with twin-law corrections resolves overlapping electron density in twinned crystals .
  • Disorder Modeling : For flexible moieties (e.g., the pyrazole-methyl group), apply PART instructions in SHELXL to model split positions and anisotropic displacement parameters .

Q. How can researchers resolve discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Synthesize derivatives with halogen substitutions (e.g., Cl, I) at the bromine position and test in vitro against cancer cell lines (e.g., MCF-7). Use IC₅₀ values to correlate electronic effects with cytotoxicity .
  • Meta-Analysis : Pool data from analogs (e.g., 4-bromo-N-(cyclopropylmethyl)aniline and 3-bromo-N-(pyrrolidinylmethyl)aniline ) to identify conserved pharmacophores. Multivariate regression identifies outliers due to solubility or metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
Reactant of Route 2
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4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

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